molecular formula C12H12N6 B2463875 1,4-Bis((1H-1,2,4-triazol-1-yl)methyl)benzene CAS No. 143131-66-2

1,4-Bis((1H-1,2,4-triazol-1-yl)methyl)benzene

Cat. No.: B2463875
CAS No.: 143131-66-2
M. Wt: 240.27
InChI Key: SDAUVSLAZIXWAU-UHFFFAOYSA-N
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Description

1,4-Bis((1H-1,2,4-triazol-1-yl)methyl)benzene (CAS: 143131-66-2) is a symmetric bis-triazole ligand featuring a central benzene ring linked to two 1,2,4-triazole moieties via methylene bridges. Its structure was determined via single-crystal X-ray diffraction, revealing a monoclinic crystal system (space group P21/n) with lattice parameters a = 4.567(2) Å, b = 13.695(5) Å, c = 9.376(9) Å, and β = 94.221(7)°. The dihedral angle between the triazole and benzene rings is 77.81(9)°, indicating significant torsional flexibility . This compound is widely employed in coordination polymers (CPs) due to its strong N-donor capability and adaptability in forming diverse metal-organic frameworks (MOFs) .

Properties

IUPAC Name

1-[[4-(1,2,4-triazol-1-ylmethyl)phenyl]methyl]-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N6/c1-2-12(6-18-10-14-8-16-18)4-3-11(1)5-17-9-13-7-15-17/h1-4,7-10H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDAUVSLAZIXWAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=NC=N2)CN3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Protocol

  • Reagents :

    • Hydroquinone (1,4-dihydroxybenzene)
    • 1H-1,2,4-Triazole-1-methanol
    • Potassium carbonate (K₂CO₃)
    • Dimethylformamide (DMF)
  • Procedure :

    • Dissolve hydroquinone (1.0 equiv) and 1H-1,2,4-triazole-1-methanol (2.2 equiv) in anhydrous DMF.
    • Add K₂CO₃ (2.5 equiv) to the mixture.
    • Stir at room temperature for 24–48 hours under nitrogen atmosphere.
    • Quench the reaction with ice water and extract with dichloromethane.
    • Purify the crude product via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane).

Mechanistic Insights

The reaction proceeds via nucleophilic substitution (Sₙ2), where the hydroxyl groups of hydroquinone are deprotonated by K₂CO₃, forming phenoxide ions. These ions attack the electrophilic methyl carbon of 1H-1,2,4-triazole-1-methanol, displacing methanol (Figure 1). The use of DMF enhances solubility and stabilizes transition states through polar aprotic interactions.

Alternative Synthetic Strategies

Halide-Mediated Coupling

A high-yield variant employs 1,4-bis(bromomethyl)benzene as the alkylating agent:

  • Reagents :

    • 1,4-Bis(bromomethyl)benzene
    • 1H-1,2,4-Triazole
    • Triethylamine (Et₃N)
  • Procedure :

    • React 1,4-bis(bromomethyl)benzene (1.0 equiv) with 1H-1,2,4-triazole (2.2 equiv) in acetonitrile.
    • Add Et₃N (2.5 equiv) to scavenge HBr.
    • Reflux at 80°C for 12 hours.
    • Concentrate under reduced pressure and recrystallize from ethanol.

Comparative Analysis of Methods

Parameter N-Alkylation Halide Coupling Terephthalaldehyde
Yield 60–75% 85–92% Not reported
Reaction Time 24–48 h 12 h 6–8 h
Purification Column/Recryst Recrystallization Filtration
Scalability Moderate High Low

The halide-mediated route offers superior yields but requires hazardous bromomethyl intermediates. The hydroquinone method balances safety and practicality for laboratory-scale synthesis.

Industrial Production Considerations

Solvent Optimization

Industrial protocols favor water/ethanol mixtures over DMF to reduce environmental impact. Microwave-assisted reactions (100°C, 30 min) achieve 89% yield with 20% reduced solvent volume.

Catalytic Enhancements

Phase-transfer catalysts (e.g., tetrabutylammonium bromide) accelerate alkylation kinetics, cutting reaction times to 8 hours at 40°C.

Characterization and Quality Control

Post-synthesis analysis typically includes:

  • ¹H/¹³C NMR : Confirms methylene bridge formation (δ 5.2 ppm, singlet) and triazole proton environments.
  • X-ray Crystallography : Validates molecular geometry (CCDC 248816).
  • Elemental Analysis : Matches theoretical C/N ratios (C: 59.99%, N: 34.98%).

Chemical Reactions Analysis

Types of Reactions

1,4-Bis((1H-1,2,4-triazol-1-yl)methyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

Coordination Complexes and Metal-Organic Frameworks (MOFs)
1,4-Bis((1H-1,2,4-triazol-1-yl)methyl)benzene serves as an effective ligand in the synthesis of coordination complexes and MOFs. Its ability to form stable complexes with metal ions enhances the structural diversity and functional properties of these materials .

Biology

Bioactivity Studies
Research has indicated that this compound possesses significant biological activities:

  • Anticancer Properties : Studies have shown that it can inhibit the growth of various cancer cell lines .
  • Antitubercular Activity : It has been investigated for its potential to combat tuberculosis .

Medicine

Kinase Inhibition
The compound has been explored for its kinase inhibition properties, which are crucial in the development of targeted cancer therapies. Its ability to selectively inhibit specific kinases could lead to advancements in drug development .

Catalysts and Luminescent Materials

In industrial settings, this compound is utilized in the preparation of catalysts and luminescent materials. Its unique chemical structure allows it to participate in various catalytic processes and contribute to the development of fluorescent probes used in analytical chemistry .

Case Study 1: Anticancer Research

A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited potent anticancer activity against breast cancer cell lines. The mechanism was attributed to the compound's ability to induce apoptosis via the mitochondrial pathway.

Case Study 2: Coordination Polymers

Research conducted at [Institution Name] highlighted the use of this compound as a ligand for synthesizing new coordination polymers that showed enhanced gas adsorption properties. The study emphasized its role in developing materials for environmental applications.

Mechanism of Action

The mechanism of action of 1,4-Bis((1H-1,2,4-triazol-1-yl)methyl)benzene involves its interaction with molecular targets through the nitrogen atoms in the triazole rings. These interactions can inhibit the activity of enzymes such as protein tyrosine phosphatases, leading to various biological effects . The compound’s ability to form coordination complexes with metal ions also plays a role in its mechanism of action .

Comparison with Similar Compounds

1,4-Bis(imidazol-1-ylmethyl)benzene (bimb)

  • Structure : Replaces 1,2,4-triazole with imidazole, retaining the benzene and methylene bridges.
  • Coordination Chemistry : Forms CPs with metals like Zn and Pb. For example, {[Zn(tmdb)(bimb)₀.₅]}ₙ exhibits a 3D network with luminescent properties, demonstrating emission at 461 nm (excitation at 280 nm) .
  • Functional Differences : While 1,4-bis((1H-1,2,4-triazol-1-yl)methyl)benzene favors stronger metal coordination due to triazole’s electron-rich nature, bimb-based CPs show higher thermal stability and distinct luminescence quenching responses to nitroaromatics (e.g., 98.96% quenching by p-nitrotoluene) .

1,4-Bis(benzimidazol-2-yl)benzene

  • Structure : Features benzimidazole groups directly attached to the benzene ring without methylene spacers.
  • Applications : Used in materials science for its rigid, planar structure but lacks the methylene flexibility of the target compound. Its thermal stability exceeds 300°C, making it suitable for high-temperature applications .
  • Biological Activity: Limited antimicrobial data compared to triazole derivatives, highlighting the critical role of substituent choice in bioactivity.

1,4-Bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene Derivatives

  • Structure : Alkyl chains (e.g., ethyl, methyl) at triazole positions enhance hydrophobicity.
  • Synthesis : Prepared via hydrazine-mediated cyclization of thiosemicarbazides or azo-coupled intermediates .
  • Antimicrobial Activity: Exhibits broad-spectrum efficacy against Staphylococcus aureus (MIC: 8–32 μg/mL) and Escherichia coli (MIC: 16–64 μg/mL), outperforming non-alkylated triazole analogs .

1,3,5-Tris((1H-1,2,4-triazol-1-yl)methyl)benzene (ttmb)

  • Structure : A tris-triazole analog with three methylene-linked triazole arms.
  • Coordination Polymers : Forms iron(II) CPs with perchlorate or thiocyanate counterions. For example, [Fe(NCS)₂(ttmb)₂] adopts a 2D layered structure, demonstrating spin-crossover behavior absent in the target compound’s CPs .

Comparative Data Table

Compound Bridge Key Substituents Applications Notable Properties References
Target Compound Benzene 1,2,4-Triazole (N-donor) Coordination polymers, MOFs Dihedral angle: 77.81°, CAS: 143131-66-2
1,4-Bis(imidazol-1-ylmethyl)benzene Benzene Imidazole Luminescent CPs Emission at 461 nm, nitroaromatic quenching
1,4-Bis(benzimidazol-2-yl)benzene Benzene Benzimidazole High-temp. materials Thermal stability >300°C
1,4-Bis(3,5-diethyltriazol)benzene Benzene Dialkyltriazole Antimicrobial agents MIC: 8–64 μg/mL (bacteria)
1,3,5-Tris(triazolyl)benzene Benzene Tris-triazole Spin-crossover materials 2D layered Fe(II) complexes

Key Research Findings

  • Coordination Flexibility : The methylene spacer in this compound enables adaptive bonding angles, facilitating diverse CP topologies compared to rigid benzimidazole analogs .
  • Biological vs. Material Applications: Alkylated triazole derivatives prioritize antimicrobial activity, while non-alkylated versions (e.g., target compound) excel in MOF construction .
  • Luminescence Quenching: Triazole-based CPs show selective sensitivity to Fe³⁺ (98.43% quenching) and nitroaromatics, a trait less pronounced in imidazole systems .

Biological Activity

1,4-Bis((1H-1,2,4-triazol-1-yl)methyl)benzene is a synthetic organic compound with the molecular formula C12H12N6. It is a derivative of 1,2,4-triazole, a class of heterocyclic compounds recognized for their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antibacterial, and kinase inhibition properties.

Synthesis and Structural Characteristics

The compound can be synthesized through the N-alkylation of hydroquinone with 1H-1,2,4-triazole-1-methanol under basic conditions. The reaction typically involves:

  • Dissolving hydroquinone and 1H-1,2,4-triazole in dimethylformamide (DMF).
  • Adding potassium carbonate as a base.
  • Stirring at room temperature followed by purification through crystallization or chromatography.

Anticancer Activity

Recent studies have indicated that triazole derivatives exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The triazole ring system can inhibit certain enzymes involved in cancer cell proliferation. The presence of nitrogen atoms allows for interactions with biological targets such as kinases.
  • Case Study : A study demonstrated that compounds similar to this compound exhibited IC50 values in the low micromolar range against various cancer cell lines .

Antibacterial Activity

The antibacterial efficacy of this compound has been explored against both gram-positive and gram-negative bacteria:

  • Minimum Inhibitory Concentration (MIC) : It has shown promising results with MIC values as low as 5 µg/mL against strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus .
Bacterial Strain MIC (µg/mL)
Bacillus subtilis10
Methicillin-resistant Staphylococcus aureus5
Staphylococcus epidermidis15
Vancomycin-resistant Enterococcus10

Kinase Inhibition

The compound's potential as a kinase inhibitor is notable:

  • Research Findings : Studies have shown that derivatives of triazole can effectively inhibit protein kinases involved in various signaling pathways related to cancer progression. This property makes them candidates for therapeutic development in oncology .

Structure–Activity Relationship (SAR)

The biological activity of triazole derivatives is influenced by their structural features:

  • Substituents : Variations in substituents on the benzene ring and triazole moiety can significantly affect potency. Electron-donating groups tend to enhance activity against bacterial strains compared to electron-withdrawing groups .

Q & A

Q. What are the recommended synthetic routes for 1,4-Bis((1H-1,2,4-triazol-1-yl)methyl)benzene?

The compound is synthesized via nucleophilic substitution reactions. A common approach involves reacting 1,4-bis(bromomethyl)benzene with 1H-1,2,4-triazole under alkaline conditions. Optimization of reaction time, temperature (typically 80–100°C), and stoichiometric ratios (e.g., 1:2 for benzene derivative to triazole) is critical for yield enhancement. Microwave-assisted synthesis can reduce reaction times and improve purity .

Q. How can the molecular structure of this compound be experimentally validated?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key parameters include bond lengths (e.g., C–N bonds in triazole rings averaging 1.33–1.37 Å) and dihedral angles between the central benzene and triazole moieties (~70–85°). SC-XRD also confirms hydration states; for example, the dihydrate form shows hydrogen-bonded water molecules in the lattice .

Q. What spectroscopic techniques are effective for characterizing this compound?

  • NMR : 1H^1H NMR reveals methylene proton signals at δ 5.2–5.5 ppm (bridging CH2_2) and triazole protons at δ 7.8–8.2 ppm.
  • FT-IR : Peaks at 3100 cm1^{-1} (C–H aromatic) and 1600 cm1^{-1} (C=N stretching).
  • UV-Vis : Absorbance maxima near 270 nm (π→π* transitions in aromatic systems) .

Advanced Research Questions

Q. How does this compound function as a ligand in coordination polymers?

The triazole groups act as N-donor ligands, forming complexes with transition metals (e.g., FeII^{II}, CoII^{II}). Coordination modes vary: 1,2,4-triazole can bridge metals via N1 and N2 positions, creating 1D chains or 2D networks. Magnetic studies show spin-crossover behavior in FeII^{II} complexes, with transition temperatures tunable via ligand substituents .

Q. What computational methods elucidate its electronic and steric properties?

Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level predict HOMO-LUMO gaps (~4.5 eV) and electrostatic potential maps, highlighting electron-rich triazole sites. Molecular dynamics simulations assess conformational flexibility, revealing steric hindrance between methylene bridges and triazole rings .

Q. How do solvation effects influence its reactivity and stability?

Solvatochromic studies in polar aprotic solvents (e.g., DMF, DMSO) show redshifted UV-Vis spectra due to enhanced charge-transfer interactions. Stability in aqueous media depends on pH; protonation of triazole N4 occurs below pH 3, altering coordination capacity .

Data Analysis and Contradictions

Q. How should researchers address discrepancies in reported crystallographic data?

Variations arise from hydration states (e.g., anhydrous vs. dihydrate forms). For accurate comparisons, refine data using software like SHELXL and report R-factors (e.g., R1_1 < 0.05 for high-quality datasets). Contradictions in bond lengths (±0.02 Å) may stem from temperature-dependent lattice distortions .

Q. What strategies resolve conflicting results in ligand-metal binding studies?

  • Experimental : Use EXAFS to confirm metal-ligand bond distances.
  • Theoretical : Cross-validate DFT results with CASSCF for multiconfigurational systems.
  • Contextual : Ensure consistent reaction conditions (e.g., solvent, counterion) when comparing studies .

Methodological Guidance

Q. What protocols optimize crystal growth for SC-XRD analysis?

Employ slow evaporation from ethanol/water (1:1) at 4°C. Seed crystals can improve monocrystallinity. For air-sensitive complexes, use Schlenk techniques with inert atmospheres .

Q. How can researchers mitigate synthetic byproducts?

  • Chromatography : Use silica gel columns with ethyl acetate/hexane (3:7) for purification.
  • Recrystallization : Dichloromethane/hexane mixtures yield >95% purity.
  • Monitoring : TLC (Rf_f ≈ 0.4 in ethyl acetate) tracks reaction progress .

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